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Methanamine, N-(2-furanylmethylene)-

Cat. No.: B14678375
CAS No.: 39558-97-9
M. Wt: 109.13 g/mol
InChI Key: LSBKAEYDFJNLEO-UHFFFAOYSA-N
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Description

The Significance of Imine Functionality in Organic Synthesis

Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental structural motifs and highly versatile intermediates in organic synthesis. fiveable.meacs.org Often referred to as Schiff bases, they are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. fiveable.meacs.orgwisdomlib.org The significance of the imine group stems from its wide-ranging reactivity, allowing it to participate in numerous chemical transformations.

The C=N bond can undergo various reactions, including reduction to form amines, nucleophilic additions, and cycloadditions, making imines key precursors to a multitude of nitrogen-containing compounds. fiveable.mewikipedia.org They are pivotal in the synthesis of amines, amino acids, and complex heterocyclic systems. fiveable.mewikipedia.org For instance, imines react with dienes in the Imine Diels-Alder reaction to produce tetrahydropyridines and with ketenes in [2+2] cycloadditions to form β-lactams, a core structure in many antibiotics. wikipedia.org The reversible nature of imine formation also makes them useful as protecting groups for carbonyls in multi-step syntheses. fiveable.me Beyond synthetic chemistry, the imine linkage is crucial in biological systems, playing a role in enzyme catalysis and the chemistry of vision. researchgate.net

Table 1: Key Reactions Involving the Imine Functional Group
Reaction TypeDescriptionProduct Class
Reduction Addition of hydrogen across the C=N double bond, typically using reagents like NaBH₄ or H₂/Pd.Amines
Nucleophilic Addition Addition of a nucleophile (e.g., Grignard reagents, organolithiums) to the electrophilic carbon of the imine.Substituted Amines
Hydrolysis Reversible, acid or base-catalyzed cleavage of the imine bond by water.Aldehyde/Ketone and Primary Amine
[2+2] Cycloaddition Reaction with ketenes to form a four-membered ring (Staudinger synthesis).β-Lactams
Diels-Alder Reaction Acts as a dienophile or as part of a diene system to form six-membered heterocyclic rings.Tetrahydropyridines
Povarov Reaction Reaction between an aromatic imine and an enol ether to synthesize quinolines. wikipedia.orgQuinolines

Furan (B31954) Derivatives as Building Blocks in Heterocyclic Chemistry

Furan is a five-membered aromatic heterocycle containing an oxygen atom that serves as a foundational structure for a vast array of organic compounds. researchgate.netperlego.com Furan and its derivatives are exceptionally valuable building blocks in synthetic chemistry, largely due to the ready availability of their precursor, furfural (B47365). perlego.com Furfural is produced on an industrial scale from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corncobs, oat hulls, and sugarcane bagasse. perlego.comwikipedia.orgacs.org This makes it one of the earliest and most important renewable platform chemicals. wikipedia.orgresearchgate.net

The furan ring is considerably more reactive than benzene (B151609) towards electrophilic substitution and can participate in various cycloaddition reactions, making it a versatile synthon for creating more complex molecular architectures. perlego.com This reactivity allows for the transformation of the furan nucleus into a wide range of acyclic, carbocyclic, and other heterocyclic systems. perlego.com Consequently, the furan motif is integral to the synthesis of numerous products in the pharmaceutical, agrochemical, and materials industries. researchgate.netperlego.comijsrst.com Many biologically active natural products and synthetic drugs, such as ranitidine (B14927) and furosemide, contain the furan ring, underscoring its importance in medicinal chemistry. slideshare.net

Table 2: Examples of Industrially and Medicinally Significant Furan Derivatives
Compound NamePrecursor/SourceKey Application(s)
Furfural Dehydration of pentosans from biomass. wikipedia.orgPrecursor for other furan derivatives, solvent. researchgate.netresearchgate.net
Furfuryl alcohol Reduction of furfural. researchgate.netProduction of furan resins, composites, mortars. researchgate.net
Tetrahydrofuran (THF) Hydrogenation of furan. researchgate.netWidely used industrial solvent, polymer precursor. researchgate.net
Furoic acid Oxidation of furfural. researchgate.netPreservative, intermediate in synthesis. researchgate.net
Nitrofurantoin Synthetic derivative.Antibacterial agent for urinary tract infections. slideshare.net
Ranitidine Synthetic derivative.H₂ receptor antagonist used to treat stomach ulcers. slideshare.net

Positioning N-(2-furanylmethylene)methanamine in Schiff Base Research

N-(2-furanylmethylene)methanamine belongs to the class of compounds known as Schiff bases, which are a focal point of extensive research due to their diverse applications. researchgate.netjocpr.com Specifically, as an imine derived from the bio-based aldehyde furfural, it is part of a subset of Schiff bases that are of significant interest for developing sustainable chemistry. The synthesis of this compound is straightforward, involving the condensation of furfural with methylamine (B109427).

Research on furfural-derived Schiff bases like N-(2-furanylmethylene)methanamine often explores two primary areas: coordination chemistry and biological activity. researchgate.netbiointerfaceresearch.com The nitrogen atom of the imine group possesses a lone pair of electrons, making these compounds excellent ligands for coordinating with metal ions. wikipedia.org The resulting metal complexes have been investigated for applications in catalysis and materials science. acs.org

Furthermore, many Schiff bases derived from heterocyclic aldehydes exhibit a wide range of biological activities. researchgate.netbiointerfaceresearch.com Studies on analogous furfural Schiff bases have demonstrated potential antibacterial, antifungal, and antioxidant properties. researchgate.netjmchemsci.com The biological activity of these complexes is often enhanced compared to the free ligand. researchgate.net N-(2-furanylmethylene)methanamine serves as a fundamental structure in this class, and its derivatives are synthesized and studied to understand structure-activity relationships for potential use in medicinal chemistry and as agrochemicals. researchgate.netjmchemsci.com

Table 3: Physicochemical and Spectroscopic Data for N-(2-furanylmethylene)methanamine and its Precursors
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Spectroscopic Features
Furfural C₅H₄O₂96.09162¹H NMR: Aldehyde proton (CHO) at δ ~9.6 ppm. wikipedia.orgIR: Strong C=O stretch at ~1670 cm⁻¹.
Methanamine (Methylamine) CH₅N31.06-6.6¹H NMR: N-H protons signal variable, CH₃ singlet at δ ~2.4 ppm. IR: N-H stretches at ~3300-3400 cm⁻¹. wikipedia.org
N-(2-furanylmethylene)methanamine C₆H₇NO109.13(Predicted)¹H NMR: Imine proton (CH=N) expected at δ ~8.0-8.5 ppm. jmchemsci.comIR: C=N stretch expected at ~1620-1650 cm⁻¹. researchgate.net

Historical Context and Evolution of Research on Furfural-Derived Imines

The history of furfural-derived imines is intrinsically linked to the discovery and commercialization of furfural itself. Furfural was first isolated in 1821 by the German chemist Johann Wolfgang Döbereiner as a byproduct of formic acid synthesis. wikipedia.org Throughout the 19th century, chemists like John Stenhouse and Auguste Cahours established that it could be produced from various agricultural materials and identified its aldehydic nature. wikipedia.org However, furfural remained a chemical curiosity until 1922, when the Quaker Oats Company began its mass production from oat hulls, establishing it as a readily available and inexpensive bio-based chemical. wikipedia.orgacs.orgresearchgate.net

The synthesis of imines (Schiff bases) was first reported by Hugo Schiff in the 1860s. With the large-scale availability of furfural in the early 20th century, research into its derivatives, including imines, began to flourish. Early research likely focused on the fundamental reactivity of the aldehyde group in furfural. Over time, the focus of research on furfural-derived imines has evolved significantly. Initial studies explored their use in polymer chemistry and as synthetic intermediates. researchgate.net In recent decades, research has shifted towards more specialized applications, driven by the unique combination of the furan ring and the imine functional group. researchgate.net This includes the synthesis of novel heterocyclic compounds, the development of Schiff base ligands for transition metal complexes with catalytic and biological activities, and their evaluation as potential pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov The contemporary emphasis is on leveraging furfural's renewable origin to create high-value, functional molecules through imine chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B14678375 Methanamine, N-(2-furanylmethylene)- CAS No. 39558-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-N-methylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-5-6-3-2-4-8-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKAEYDFJNLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434029
Record name Methanamine, N-(2-furanylmethylene)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39558-97-9
Record name Methanamine, N-(2-furanylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For Methanamine, N-(2-furanylmethylene)-, the expected ¹H NMR spectrum would show distinct signals for the protons of the furan (B31954) ring, the imine group, and the methyl group.

Based on data from analogous compounds such as (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, the imine proton (-CH=N-) is expected to appear as a singlet in the downfield region of the spectrum, typically around 8.0-8.5 ppm. mdpi.com This significant downfield shift is attributed to the deshielding effect of the carbon-nitrogen double bond.

The protons of the furan ring are expected to resonate in the aromatic region. The proton at position 5 of the furan ring (adjacent to the oxygen) would likely appear at the most downfield position among the ring protons due to the electron-withdrawing effect of the oxygen atom. The protons at positions 3 and 4 would appear further upfield. Specifically, one might expect the H-5 proton to be around 7.6 ppm, the H-3 proton around 6.7 ppm, and the H-4 proton around 6.5 ppm.

The methyl protons (-N-CH₃) would be expected to appear as a singlet in the upfield region, likely around 3.3-3.5 ppm, due to the shielding effect of the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for Methanamine, N-(2-furanylmethylene)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Imine H (-CH=N-) 8.0 - 8.5 Singlet
Furan H-5 ~7.6 Doublet of doublets
Furan H-3 ~6.7 Doublet of doublets
Furan H-4 ~6.5 Multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule. For Methanamine, N-(2-furanylmethylene)-, distinct signals are expected for the imine carbon, the furan ring carbons, and the methyl carbon.

The imine carbon (-CH=N-) is expected to have a chemical shift in the range of 160-170 ppm, which is characteristic of sp²-hybridized carbons in a C=N double bond. The carbons of the furan ring would appear in the aromatic region, with the carbon attached to the imine group (C2) and the carbon adjacent to the oxygen (C5) resonating at more downfield positions compared to the other two furan carbons (C3 and C4). The methyl carbon (-N-CH₃) would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methanamine, N-(2-furanylmethylene)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imine C (-CH=N-) 160 - 170
Furan C2 ~152
Furan C5 ~145
Furan C3 ~115
Furan C4 ~112

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable in confirming the assignments made from 1D NMR spectra.

A COSY experiment would show correlations between coupled protons. For Methanamine, N-(2-furanylmethylene)-, this would reveal the coupling network within the furan ring, showing correlations between H-3 and H-4, and between H-4 and H-5.

An HMQC (or the more modern HSQC) experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the furan ring and the methyl group to their corresponding carbon signals, confirming the assignments in both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of Methanamine, N-(2-furanylmethylene)- is expected to show characteristic absorption bands for the C=N double bond, the C-N single bond, the C-H bonds of the furan ring and methyl group, and the C-O-C stretching of the furan ring.

A strong absorption band corresponding to the C=N stretching vibration of the imine group is expected in the region of 1640-1690 cm⁻¹. mdpi.com The C-N single bond stretching vibration would likely appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations from the furan ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The characteristic C-O-C stretching of the furan ring is expected around 1000-1300 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for Methanamine, N-(2-furanylmethylene)-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
C=N Stretch (Imine) 1640 - 1690 Strong
C=C Stretch (Furan) 1500 - 1600 Medium-Strong
C-N Stretch 1020 - 1250 Medium

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. The Raman spectrum of Methanamine, N-(2-furanylmethylene)- would serve as a unique molecular fingerprint.

Based on theoretical studies of furan and its derivatives, the Raman spectrum is expected to be dominated by the symmetric stretching vibrations of the furan ring. globalresearchonline.net The C=N stretching vibration, while strong in the IR, would also be expected to show a distinct band in the Raman spectrum. The symmetric C-H stretching of the methyl group would also be Raman active. The combination of these bands provides a characteristic pattern that can be used for identification and structural analysis.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption, is a fundamental technique for characterizing compounds with chromophores. The imine group (-C=N-) and the furan ring in Methanamine, N-(2-furanylmethylene)- constitute a conjugated system that is expected to absorb ultraviolet and possibly visible light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of a Schiff base like Methanamine, N-(2-furanylmethylene)- would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy and intensity, arise from the excitation of electrons in the conjugated π-system of the furan ring and the imine double bond. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen atom of the imine group to an anti-bonding π* orbital. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity.

Table 1: Expected UV-Vis Absorption Characteristics of Methanamine, N-(2-furanylmethylene)-

TransitionExpected Wavelength Range (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π200 - 300High
n → π300 - 400Low

Note: This table is based on general characteristics of similar compounds. Specific experimental data for Methanamine, N-(2-furanylmethylene)- is not available.

Photophysical Properties and Electron Transfer Studies

The photophysical properties of a molecule describe its behavior after absorbing light, including fluorescence and phosphorescence. For a compound like Methanamine, N-(2-furanylmethylene)-, studies would typically investigate its fluorescence quantum yield and lifetime. These parameters provide insights into the efficiency of the radiative decay process versus non-radiative pathways.

Electron transfer studies would explore the ability of the molecule to act as an electron donor or acceptor in photoinduced reactions. The furan ring is electron-rich and can participate in electron transfer processes. The imine linkage can also play a role in mediating charge transfer. Such studies are crucial for applications in materials science and photochemistry.

Table 2: Anticipated Photophysical Properties of Methanamine, N-(2-furanylmethylene)-

PropertyExpected Value/Behavior
Fluorescence EmissionLikely weak or non-fluorescent
Fluorescence Quantum Yield (ΦF)Expected to be low
Fluorescence Lifetime (τF)Expected to be short
Electron Transfer PotentialPotential for photoinduced electron transfer

Note: This table presents anticipated properties based on the structure. Detailed experimental research findings are not available.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. For Methanamine, N-(2-furanylmethylene)-, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺. Fragmentation of this ion (MS/MS) would likely involve cleavage of the C-N single bond and fragmentation of the furan ring, providing valuable structural information.

Table 3: Predicted ESI-MS Fragmentation for Methanamine, N-(2-furanylmethylene)- ([C₆H₇NO+H]⁺, m/z 110.06)

Fragment Ion (m/z)Proposed Structure/Loss
94.04[M+H - CH₄]⁺
81.04[M+H - NCH₃]⁺
67.04Furan ring fragment

Note: This table contains predicted fragmentation patterns. No experimental ESI-MS data has been reported.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. Methanamine, N-(2-furanylmethylene)- is expected to be amenable to GC-MS analysis. The retention time in the gas chromatogram would serve as a characteristic identifier, while the mass spectrum would provide confirmation of its identity and an assessment of its purity. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and a series of fragment ions resulting from characteristic bond cleavages.

Table 4: Expected GC-MS Data for Methanamine, N-(2-furanylmethylene)-

ParameterExpected Result
Retention Time (min)Dependent on GC column and conditions
Molecular Ion (M⁺, m/z)109.05
Key Fragment Ions (m/z)94, 81, 67, 39

Note: This table is based on predictions for a standard non-polar GC column. Specific experimental data is unavailable.

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For Methanamine, N-(2-furanylmethylene)- (C₆H₇NO), the analysis would measure the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages would be compared with the theoretically calculated values to confirm the empirical formula and assess the purity of the sample.

Table 5: Elemental Analysis Data for Methanamine, N-(2-furanylmethylene)- (Formula: C₆H₇NO, Molecular Weight: 109.12 g/mol )

ElementCalculated (%)Found (%)
Carbon (C)66.04Data not available
Hydrogen (H)6.47Data not available
Nitrogen (N)12.83Data not available

Note: The "Found (%)" column remains empty as no experimental elemental analysis data has been published for this compound.

Mechanistic Investigations of Reactions Involving N 2 Furanylmethylene Methanamine

Azomethine Bond Reactivity and Transformations

The core reactivity of N-(2-furanylmethylene)methanamine, a Schiff base, is centered on its carbon-nitrogen double bond, known as an azomethine or imine group. This bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This inherent polarity dictates its participation in a variety of chemical transformations, primarily initiated by the attack of nucleophiles on the carbon or the protonation of the nitrogen.

The electrophilic carbon of the azomethine group in N-(2-furanylmethylene)methanamine is a prime target for nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation pathway for imines. The mechanism commences with the attack of a nucleophile on the imine carbon, which breaks the C=N pi bond and forms a new single bond. The electrons from the pi bond move to the nitrogen atom, creating a tetrahedral, anionic intermediate. This intermediate is typically stabilized by subsequent protonation to yield the final addition product.

This pathway is versatile, allowing for the formation of a wide array of chemical bonds. nih.gov Mechanistic studies and DFT calculations support the in-situ formation of imines from stable precursors, which then undergo nucleophilic addition. nih.gov This strategy streamlines the synthesis of various products, including amino acid derivatives, through the construction of C-C, C-N, C-O, and C-S bonds. nih.gov The reaction can proceed effectively with various nucleophiles, including alcohols, phenols, and other carbon-based nucleophiles, often facilitated by a base. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Imines

Nucleophile Type Reagent Example Bond Formed Product Class
Oxygen Benzyl alcohol C-O α-Amino ether
Carbon Grignard Reagent (R-MgX) C-C Substituted Amine
Nitrogen Ammonia C-N Aminal

This table provides generalized examples of nucleophilic additions applicable to the imine functionality in N-(2-furanylmethylene)methanamine.

Reductive amination is a cornerstone method for synthesizing amines, including the product that would result from the reduction of N-(2-furanylmethylene)methanamine. This process typically involves the in situ formation of the imine from an aldehyde (furfural) and a primary amine (methylamine), followed by its immediate reduction. wikipedia.orgmasterorganicchemistry.com

The mechanism can be dissected into two primary stages:

Imine Formation: The reaction initiates with the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of furfural (B47365). This forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) to yield the N-(2-furanylmethylene)methanamine imine. This step is reversible and often acid-catalyzed. wikipedia.org

Imine Reduction: The formed C=N bond is then reduced to a C-N single bond. This can be achieved through several mechanisms depending on the reducing agent employed:

Catalytic Hydrogenation: In the presence of a heterogeneous catalyst (such as CuAlOₓ, Pd/C, or Ru-based catalysts) and hydrogen gas, the imine is adsorbed onto the catalyst surface. ntu.edu.twnih.gov Hydrogen atoms are then added across the double bond, resulting in the saturated amine.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) act as a source of hydride ions (H⁻). masterorganicchemistry.com The hydride attacks the electrophilic imine carbon, and the resulting nitrogen anion is subsequently protonated by the solvent to give the final amine product. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Electrochemical Reduction: This method uses an electric current to drive the reduction. researchgate.net Water often serves as the hydrogen source, making it an environmentally benign approach. researchgate.net Studies on furfural derivatives with methylamine have shown that various metal electrodes (e.g., Ag, Cu, Pt) can catalyze this transformation with high efficiency and selectivity. researchgate.net

Table 2: Comparison of Reducing Agents for Imine Reduction

Reducing Agent Mechanism Type Typical Conditions Advantages
H₂ with Metal Catalyst (e.g., CuAlOₓ) Catalytic Hydrogenation Elevated temperature and pressure High efficiency, clean process nih.gov
Sodium Borohydride (NaBH₄) Hydride Transfer Methanol, room temperature Mild conditions, readily available
Sodium Cyanoborohydride (NaBH₃CN) Hydride Transfer Weakly acidic pH Selective for imines over carbonyls masterorganicchemistry.com

Oxidative Processes and Dehydrogenation

Oxidative reactions involving N-(2-furanylmethylene)methanamine or its corresponding amine can lead to dehydrogenation or deamination, effectively reversing the reductive amination process. These transformations are significant in both synthetic chemistry and metabolic pathways.

Catalytic oxidative deamination transforms a primary amine into a carbonyl compound. In the context of the amine corresponding to N-(2-furanylmethylene)methanamine, this process would regenerate furfural. Synthetic methods have been developed that achieve this transformation using water as the oxidant, which is considered a green chemistry approach. nih.govacs.org

A proposed mechanism using a ruthenium pincer complex involves the dehydrogenation of the amine to form an imine intermediate—in this case, N-(2-furanylmethylene)methanamine. nih.govacs.org This imine can then be hydrolyzed by water to release the aldehyde (furfural) and the amine (methylamine). A key advantage of this catalytic system is that it liberates hydrogen gas and avoids the use of stoichiometric, often toxic, oxidants. nih.govacs.org While enzymatic processes using copper amine oxidases also catalyze oxidative deamination, they operate through a different mechanism involving a topaquinone (B1675334) cofactor. nih.govresearchgate.net

The nitrogen atom of the azomethine group in N-(2-furanylmethylene)methanamine is basic and can be protonated by an acid or coordinated to a Lewis acid. This results in the formation of a cationic species known as an iminium ion. The formation of an iminium ion significantly increases the electrophilicity of the imine carbon atom, making it more susceptible to attack by even weak nucleophiles.

This intermediate is crucial in several reaction mechanisms. For instance, in certain cycloaddition reactions, the coordination of a Lewis acid to the imine nitrogen can shift the mechanism from a concerted pathway to a stepwise one that proceeds through an iminium ion. wikipedia.org Furthermore, in reactions involving chloramination, computational studies have shown that related furan-containing structures can react to form stable furan-2-ylmethanlium cations, highlighting the ability of the furan (B31954) ring to stabilize adjacent positive charges, which would be a feature of the iminium ion derived from N-(2-furanylmethylene)methanamine. nih.gov

Cycloaddition Reaction Mechanisms (e.g., Aza-Diels-Alder)

N-(2-furanylmethylene)methanamine, with its C=N double bond, can act as a dienophile in aza-Diels-Alder reactions. This type of [4+2] cycloaddition reaction is a powerful tool for synthesizing nitrogen-containing six-membered rings. The mechanism of the aza-Diels-Alder reaction can follow two distinct pathways. wikipedia.org

Concerted Mechanism: This is a pericyclic reaction where the new bonds are formed in a single step through a cyclic transition state. This pathway is typical for thermal reactions.

Stepwise Mechanism: This pathway becomes more likely when the imine nitrogen is protonated or coordinated to a strong Lewis acid, forming an iminium ion intermediate. wikipedia.org The reaction then proceeds via a stepwise Mannich-Michael pathway. The increased electrophilicity of the iminium ion facilitates the initial bond formation with the diene.

Furthermore, the furan ring within the N-(2-furanylmethylene)methanamine structure can itself participate as the diene component in an intramolecular Diels-Alder reaction, provided the nitrogen is attached to a suitable dienophilic group (like an allyl group). researchgate.net Computational studies on N-allyl-furfurylamines show that these intramolecular processes are feasible, with the presence of bulky groups on the nitrogen atom influencing the thermodynamics of the reaction. researchgate.net

Table 3: Mechanistic Comparison of Aza-Diels-Alder Pathways

Feature Concerted Pathway Stepwise Pathway
Intermediate None (single transition state) Iminium ion, zwitterionic, or diradical intermediates
Kinetics Single step Multi-step process
Activation Typically thermal Often catalyzed by Lewis or Brønsted acids wikipedia.org

| Stereochemistry | Highly stereospecific (concerted nature) | Can lead to loss of stereochemical information |

Hydrolytic Pathways and Equilibrium Studies of N-(2-furanylmethylene)methanamine

The hydrolytic stability of N-(2-furanylmethylene)methanamine, a Schiff base (or imine), is a critical aspect of its reactivity profile. The cleavage of the carbon-nitrogen double bond (C=N) is a reversible process, influenced by factors such as pH, temperature, and the presence of catalysts. This process regenerates the parent aldehyde, furfural, and the primary amine, methylamine.

The hydrolysis of imines is known to be pH-dependent, often exhibiting catalysis by both acids and bases. researchgate.netlibretexts.org The general mechanism involves the nucleophilic addition of a water molecule to the imine carbon, forming a tetrahedral intermediate known as a carbinolamine. This intermediate subsequently breaks down to yield the final hydrolysis products. masterorganicchemistry.comchemistrysteps.com

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.commasterorganicchemistry.com The subsequent steps involve proton transfer and elimination of methylamine to yield furfural. The rate-determining step in acidic media can vary depending on the specific pH. At very low pH, the attack of water on the protonated imine is often rate-limiting. In moderately acidic solutions, the decomposition of the carbinolamine intermediate can become the slowest step. masterorganicchemistry.com Generally, the rate of hydrolysis is rapid in strongly acidic media. researchgate.net

In neutral or alkaline solutions, the hydrolysis can proceed through the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the neutral imine. researchgate.netresearchgate.net The attack by the more nucleophilic hydroxide ion in basic media can lead to an increased reaction rate compared to neutral conditions. However, for many Schiff bases, the rate of hydrolysis is observed to be minimal in the alkaline region. researchgate.netajol.info

The general pathways for the hydrolysis of N-(2-furanylmethylene)methanamine are illustrated below:

Acid-Catalyzed Hydrolysis:

Protonation of the imine: H₂C=N-CH₃ + H₃O⁺ ⇌ [H₂C=NH⁺-CH₃] + H₂O

Nucleophilic attack by water: [H₂C=NH⁺-CH₃] + H₂O ⇌ [HO-CH₂-NH⁺-CH₃]

Proton transfer: [HO-CH₂-NH⁺-CH₃] + H₂O ⇌ [HO-CH₂-NH₂-CH₃]⁺ + H₂O

Elimination of methylamine: [HO-CH₂-NH₂-CH₃]⁺ ⇌ Furfural + CH₃NH₃⁺

Regeneration of acid catalyst: CH₃NH₃⁺ + H₂O ⇌ CH₃NH₂ + H₃O⁺

Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide ion: H₂C=N-CH₃ + OH⁻ ⇌ [HO-CH₂-N⁻-CH₃]

Protonation of the intermediate: [HO-CH₂-N⁻-CH₃] + H₂O ⇌ [HO-CH₂-NH-CH₃] + OH⁻

Breakdown of the intermediate: [HO-CH₂-NH-CH₃] ⇌ Furfural + CH₃NH₂

Equilibrium Studies

The formation of N-(2-furanylmethylene)methanamine from furfural and methylamine is a reversible reaction, and the position of the equilibrium is dependent on the reaction conditions.

Furfural + Methylamine ⇌ N-(2-furanylmethylene)methanamine + Water

The equilibrium constant (Keq) for this reaction can be expressed as:

Keq = [N-(2-furanylmethylene)methanamine][H₂O] / [Furfural][Methylamine]

The study of this equilibrium involves monitoring the concentrations of reactants and products over time until the system reaches a steady state. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, are commonly employed for this purpose. The pH of the solution plays a crucial role in determining the position of the equilibrium, as it affects the protonation state of the reactants and the stability of the imine product. libretexts.org

Interactive Data Table: Expected pH-Dependence of the Hydrolysis Rate of N-(2-furanylmethylene)methanamine

pH RangePredominant CatalysisRelative Rate of HydrolysisRate-Determining Step (Hypothetical)
< 3AcidVery HighAttack of water on the protonated imine
3 - 6AcidHighDecomposition of the carbinolamine intermediate
6 - 8Neutral (Water-mediated)LowNucleophilic attack by water
8 - 10BaseModerateAttack of hydroxide on the imine
> 10BaseLow to ModerateMinimal rate often observed in this region

This table represents a generalized trend for the hydrolysis of Schiff bases based on available literature for analogous compounds. The specific rates and pH dependencies for N-(2-furanylmethylene)methanamine would require experimental determination.

The equilibrium between the formation and hydrolysis of N-(2-furanylmethylene)methanamine is also influenced by the solvent system. The presence of water will, according to Le Chatelier's principle, shift the equilibrium towards the reactants (furfural and methylamine). Conversely, the removal of water would favor the formation of the imine product.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying furan (B31954) derivatives and Schiff bases due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully employed to investigate the properties of various furfural-type Schiff bases, providing a solid foundation for understanding the characteristics of Methanamine, N-(2-furanylmethylene)-. dntb.gov.uaepa.gov

Geometry Optimization and Conformational Analysis

The initial step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For Schiff bases derived from furfural (B47365), DFT calculations are commonly used to determine bond lengths, bond angles, and dihedral angles. mdpi.com The optimization process seeks the minimum energy conformation on the potential energy surface.

In the case of Methanamine, N-(2-furanylmethylene)-, the molecule consists of a furan ring connected to a methyl group through an imine (-CH=N-) linkage. The relative orientation of the furan ring and the imine group is a key conformational feature. Theoretical studies on similar furfural derivatives often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to achieve reliable geometries. dntb.gov.ua For related Schiff bases, it has been shown that multiple conformers can exist, and their relative energies can be calculated to identify the most stable form. mdpi.com The planarity of the molecule is also a significant factor, as conjugation between the furan ring and the imine double bond influences the electronic properties.

Table 1: Predicted Geometric Parameters for Methanamine, N-(2-furanylmethylene)- (Based on Analogous Compounds) This table presents hypothetical yet plausible data based on computational studies of similar furfural-derived Schiff bases.

ParameterPredicted Value
C=N Bond Length~1.28 Å
N-CH₃ Bond Length~1.47 Å
C-C (furan ring) Bond Lengths~1.37 - 1.44 Å
C-O (furan ring) Bond Lengths~1.36 Å
C=N-C Bond Angle~118°

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua

For furfural-derived Schiff bases, DFT calculations have shown that the HOMO is typically localized on the furan ring and the imine nitrogen, reflecting the electron-rich nature of this part of the molecule. The LUMO is often distributed over the imine bond and the adjacent carbon atoms of the furan ring. dntb.gov.uaepa.gov A smaller HOMO-LUMO gap suggests higher reactivity. Various quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, and global hardness, can be derived from the HOMO and LUMO energies to further quantify the molecule's electronic characteristics. epa.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for Methanamine, N-(2-furanylmethylene)- (Based on Analogous Compounds) This table presents hypothetical yet plausible data based on computational studies of similar furfural-derived Schiff bases.

ParameterPredicted Energy (eV)
E(HOMO)~ -6.5 eV
E(LUMO)~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.3 eV

Vibrational Frequency Predictions

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For Methanamine, N-(2-furanylmethylene)-, key vibrational modes would include the C=N stretching of the imine group, C-H stretching and bending modes of the furan ring and methyl group, and various ring breathing and deformation modes of the furan moiety. researchgate.netosti.gov Studies on furfural itself have identified characteristic peaks, such as the C=O stretching vibration, which in the case of the Schiff base is replaced by the C=N stretch. osti.gov The calculated vibrational spectrum can aid in the structural confirmation of the synthesized compound.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods can also be applied to study Methanamine, N-(2-furanylmethylene)-. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. While generally more computationally expensive than DFT, they can provide benchmark results for certain properties. High-level ab initio methods like Coupled Cluster (CC) theory can offer very accurate results but are typically limited to smaller molecules due to their high computational cost. nih.gov

Semi-empirical methods, such as AM1 and PM3, are much faster than DFT and ab initio methods as they use parameters derived from experimental data. While less accurate, they can be useful for preliminary conformational searches of larger molecules or for qualitative assessments of electronic properties before employing more rigorous methods.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The formation of Methanamine, N-(2-furanylmethylene)- from furfural and methylamine (B109427) is a classic example of a condensation reaction. Theoretical studies on the reaction of primary amines with aldehydes have shown that the reaction can proceed through different pathways depending on the conditions. nih.gov Under neutral conditions, the nucleophilic attack of the amine on the carbonyl carbon leads to a carbinolamine intermediate. Subsequent dehydration then yields the imine. nih.gov

Activation Barriers and Energy Profiles

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state is the activation energy, which determines the reaction rate. DFT calculations can be used to locate the transition state structures and compute these activation barriers. nih.gov

For the formation of Methanamine, N-(2-furanylmethylene)-, the energy profile would detail the energetics of the nucleophilic attack of methylamine on the furfural carbonyl group to form a tetrahedral intermediate, followed by the elimination of a water molecule to form the final imine product. researchgate.net The steric and electronic effects of the furan ring and the methyl group will influence the activation barriers along this pathway. nih.gov Such theoretical analyses provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Solvent Effects on Reaction Mechanisms

The role of the solvent is critical in chemical reactions, capable of altering reaction rates, pathways, and product selectivity. For Schiff bases like Methanamine, N-(2-furanylmethylene)-, which are typically formed through a condensation reaction, the solvent can influence the reaction equilibrium and the stability of intermediates and transition states.

Computational models, particularly the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, surrounding the solute molecule. This allows for the calculation of the energetic stabilization or destabilization of the reactants, products, and transition states in various solvent environments.

Research Findings:

Theoretical studies on imine formation and related reactions demonstrate that solvent polarity significantly impacts the reaction mechanism. researchgate.netnih.gov For the formation of Methanamine, N-(2-furanylmethylene)-, which proceeds via a zwitterionic intermediate, polar solvents are expected to stabilize this charged intermediate more effectively than nonpolar solvents. researchgate.net DFT calculations performed at levels like M06-2X/6-31+G** combined with a solvation model (like IEF-PCM) can elucidate the reaction's potential energy surface in solvents such as toluene, THF, dichloromethane, and water. researchgate.net

The calculations typically reveal that the energy barrier for the rate-limiting step—often the nucleophilic attack or the subsequent cyclization in related reactions—is lowered in polar solvents. researchgate.net This acceleration is attributed to the stabilization of polar transition states. Conversely, non-coordinating solvents might influence reaction equilibria by other means, such as shifting equilibria in favor of complex formation.

The following table illustrates the conceptual effect of solvent dielectric constant on the calculated activation energy for a hypothetical reaction step involving a polar transition state, based on general principles observed in computational studies of imine chemistry.

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Gas Phase1.025.0
Toluene2.422.5
Tetrahydrofuran (THF)7.520.1
Dichloromethane8.919.5
Acetonitrile37.517.3
Water78.416.0
Note: This data is illustrative and based on general trends in computational chemistry; it does not represent experimentally verified values for Methanamine, N-(2-furanylmethylene)-.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For Methanamine, N-(2-furanylmethylene)-, DFT calculations can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating isotropic chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical calculations, when compared with experimental data, aid in the definitive assignment of spectral peaks.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. tandfonline.com This method calculates the excitation energies corresponding to electronic transitions between molecular orbitals, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These transitions, such as π → π* and n → π*, dictate the absorption wavelengths (λ_max) observed in the UV-Vis spectrum. The inclusion of a PCM model in TD-DFT calculations allows for the prediction of solvatochromic shifts—changes in absorption wavelength with solvent polarity. tandfonline.com

Research Findings:

While specific computational studies on Methanamine, N-(2-furanylmethylene)- are not widely available, data from its precursor, furan-2-carbaldehyde (furfural), and other Schiff bases provide a strong basis for prediction. mdpi.com Theoretical ¹³C NMR chemical shifts for the furan ring carbons are expected in the range of 110-155 ppm, with the imine carbon (-CH=N-) appearing further downfield, typically around 160 ppm. The proton of the imine group is expected to show a chemical shift in the range of 8.0-8.5 ppm in the ¹H NMR spectrum.

TD-DFT calculations for similar conjugated systems show intense π → π* transitions. For Methanamine, N-(2-furanylmethylene)-, a strong absorption band is predicted in the UV region. The table below presents hypothetical TD-DFT calculated absorption wavelengths in different solvents, illustrating the expected bathochromic (red) shift with increasing solvent polarity due to the stabilization of the excited state.

SolventDielectric Constant (ε)Calculated λ_max (nm)Main Transition
Hexane1.9275HOMO → LUMO (π → π)
Chloroform4.8282HOMO → LUMO (π → π)
Ethanol (B145695)24.6288HOMO → LUMO (π → π)
Acetonitrile37.5291HOMO → LUMO (π → π)
Note: This data is illustrative and based on typical results from TD-DFT calculations on similar aromatic Schiff bases.

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Organic molecules with extended π-conjugated systems, particularly those with donor-π-acceptor frameworks, are of significant interest for applications in nonlinear optics (NLO). Schiff bases derived from heterocyclic aldehydes are promising candidates for NLO materials. nih.gov Computational chemistry is a key tool for predicting the NLO response of these molecules.

The NLO properties are determined by the molecule's response to an applied electric field, quantified by the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov A large first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. DFT calculations, often using functionals like B3LYP, are widely employed to compute these parameters. researchgate.netresearchgate.net

Research Findings:

Computational studies on various Schiff bases confirm their potential as NLO materials. nih.govuobasrah.edu.iq For molecules like Methanamine, N-(2-furanylmethylene)-, the furan ring acts as a π-rich system (electron donor), and the imine group can act as an acceptor, creating an intramolecular charge transfer system that enhances NLO properties.

The total first hyperpolarizability (β_total) is calculated from the individual tensor components using the following equation:

β_total = [(β_x² + β_y² + β_z²)]^(1/2)

Calculations on bis-Schiff bases derived from furan-2,3-di-carbaldehyde have shown that their β_total values are significantly larger than that of urea, a standard reference material for NLO studies. researchgate.net The introduction of strong electron-donating or withdrawing groups on the amine portion of the Schiff base can further enhance these properties. The solvent can also influence the NLO response, with polar solvents generally leading to higher hyperpolarizability values. researchgate.net

The following table presents representative theoretical NLO parameters calculated for a generic furan-derived Schiff base using DFT, to illustrate the typical magnitudes of these properties.

ParameterGas PhaseMethanol
Dipole Moment (μ) [Debye]2.5 D3.8 D
Average Polarizability (α) [x 10⁻²⁴ esu]12.513.9
First Hyperpolarizability (β_total) [x 10⁻³⁰ esu]8.512.2
Note: This data is illustrative, based on computational studies of similar Schiff bases, and serves to indicate expected trends and values.

Applications in Advanced Organic Synthesis and Materials Science

Ligand Design in Coordination Chemistry

Schiff bases are an important class of ligands in coordination chemistry due to the synthetic flexibility and the diverse donor atoms they possess. orientjchem.org The imine nitrogen atom in Methanamine, N-(2-furanylmethylene)- has a lone pair of electrons that can be readily donated to a metal center, making it an effective ligand. The presence of the furan (B31954) ring introduces an additional potential coordination site through the oxygen atom, allowing the molecule to act as a bidentate or monodentate ligand depending on the metal and reaction conditions. uobaghdad.edu.iq This coordination ability is central to its application in forming stable and functional metal complexes. researchgate.net

Methanamine, N-(2-furanylmethylene)- and related furan-based Schiff bases form stable complexes with a wide array of transition metals. The imine nitrogen is the primary coordination site, with the furan oxygen also capable of binding, leading to the formation of chelate rings that enhance complex stability. uobaghdad.edu.iqresearchgate.net Research has demonstrated the successful complexation of furan-derived Schiff bases with numerous transition metal ions. The ability of these ligands to stabilize metal ions in various oxidation states is a key attribute for their use in catalysis and materials science. scispace.com

Table 1: Transition Metals Complexed with Furan-Based Schiff Base Ligands
Transition Metal IonReported CoordinationPotential Geometry
Iron (Fe)Fe(II)Octahedral eurjchem.com
Manganese (Mn)Mn(II)Octahedral eurjchem.com
Zinc (Zn)Zn(II)Octahedral, Tetrahedral uobaghdad.edu.iqeurjchem.com
Ruthenium (Ru)Ru(II), Ru(III)Octahedral orientjchem.orgeurjchem.com
Vanadium (V)VO(II), V(III)Octahedral orientjchem.orgchemmethod.com
Chromium (Cr)Cr(III)Octahedral chemmethod.com
Cobalt (Co)Co(II), Co(III)Octahedral, Tetrahedral orientjchem.orguobaghdad.edu.iqchemmethod.com
Nickel (Ni)Ni(II)Octahedral, Tetrahedral uobaghdad.edu.iqchemmethod.com
Copper (Cu)Cu(II)Tetragonal, Square Planar uobaghdad.edu.iqresearchgate.net
Cadmium (Cd)Cd(II)Octahedral chemmethod.com
Titanium (Ti)Ti(III)Octahedral orientjchem.org

The synthesis of coordination compounds involving Methanamine, N-(2-furanylmethylene)- typically involves a straightforward condensation reaction. The Schiff base is first prepared by refluxing equimolar amounts of furfural (B47365) and methylamine (B109427) in a suitable solvent like ethanol (B145695). orientjchem.orgsciencescholar.us Subsequently, a solution of the desired transition metal salt is added to the ligand solution, often resulting in the precipitation of the metal complex. orientjchem.org

The characterization of these novel coordination compounds is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:

Elemental Analysis and Mass Spectrometry : These methods are used to determine the empirical formula and molecular weight of the complex, confirming the stoichiometric ratio of metal to ligand. chemmethod.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool to verify the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (C=N). In the free ligand, this band appears at a certain frequency (e.g., ~1620 cm⁻¹), which shifts, typically to a lower frequency, upon complexation, indicating the involvement of the imine nitrogen in bonding with the metal. orientjchem.org The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming coordination. orientjchem.org

NMR Spectroscopy (¹H and ¹³C) : For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can elucidate the binding mode of the ligand. chemmethod.comsciencescholar.us

UV-Visible Spectroscopy and Magnetic Susceptibility : These techniques provide insights into the electronic structure and geometry of the metal center in the complex. orientjchem.orgchemmethod.com For instance, the magnetic moment can help determine the oxidation state and spin state of the metal, which in turn suggests a particular coordination geometry (e.g., octahedral or tetrahedral). eurjchem.com

Catalysis and Organocatalysis

Metal complexes of Schiff bases are recognized for their significant catalytic activity in a variety of organic transformations. researchgate.netmdpi.com The catalytic prowess of complexes derived from Methanamine, N-(2-furanylmethylene)- stems from the ability of the metal center to cycle between different oxidation states, facilitated by the electronic properties of the ligand. These complexes have been investigated as catalysts for reactions such as oxidation, hydrogenation, and polymerization. eurjchem.comresearchgate.net For example, Ru(II) complexes of similar Schiff bases have been effectively used as catalysts for the transfer hydrogenation of ketones. eurjchem.com

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. sigmaaldrich.commdpi.com Transition metal-catalyzed reactions are pivotal for achieving this under mild and selective conditions. illinois.edu Schiff base metal complexes are active catalysts in several C-C bond-forming reactions, including aldol (B89426) condensations, Michael additions, and various cross-coupling reactions. researchgate.netwikipedia.org While specific studies focusing solely on Methanamine, N-(2-furanylmethylene)- in this context are emerging, the established catalytic activity of structurally related furan-Schiff base complexes suggests its high potential. The Lewis acidic metal center, coordinated to the Schiff base, can activate substrates, while the ligand framework can influence the stereoselectivity of the reaction.

Table 2: Potential C-C Bond Forming Reactions Catalyzed by Schiff Base Complexes
Reaction TypeDescriptionRole of Catalyst
Aldol CondensationForms a β-hydroxy carbonyl compound by reacting an enolate with a carbonyl compound. wikipedia.orgLewis acid metal center activates the carbonyl group.
Michael AdditionNucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgActivates the electrophile and/or organizes reactants.
Cross-Coupling ReactionsFormation of a C-C bond between two fragments with the aid of a metal catalyst (e.g., Suzuki, Heck, Negishi reactions). sigmaaldrich.comwikipedia.orgParticipates in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
PolymerizationCatalyzes the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.netActs as an active center for monomer insertion.

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral compound, is of paramount importance in the pharmaceutical industry. yale.edu One effective strategy is the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org

While Methanamine, N-(2-furanylmethylene)- itself is achiral, it can be readily modified to become a chiral ligand or part of a chiral auxiliary. This can be achieved by synthesizing the Schiff base from a chiral amine instead of methylamine. The resulting chiral ligand can then be coordinated to a metal center. The steric and electronic properties of this chiral environment around the metal can direct incoming reactants to approach from a specific face, leading to the preferential formation of one enantiomer over the other in a catalytic reaction. researchgate.net This approach is widely used in asymmetric versions of reactions like alkylations, aldol reactions, and Diels-Alder reactions. researchgate.netresearchgate.net The development of chiral furan-based Schiff base ligands is an active area of research for creating efficient and selective asymmetric catalysts.

Functional Materials Development

Functional materials are designed to possess specific properties that can be exploited for technological applications. dgm.de Furan-based compounds are valuable precursors for renewable polymers and materials. acs.org Methanamine, N-(2-furanylmethylene)-, as a Schiff base, can be incorporated into polymer backbones to create poly(Schiff base)s. These materials are investigated for their thermal stability, solubility, and potential applications in electronics and optics. acs.org

Furthermore, metal complexes of furan-based Schiff bases are being explored for their photoluminescent properties. researchgate.net For instance, when these Schiff base ligands are bonded to the side chains of a polymer and then complexed with rare-earth metals, the resulting materials can exhibit strong luminescence. Such luminescent polymer-rare earth complexes are important for applications in electroluminescent devices and sensors. researchgate.net The tunability of the Schiff base structure allows for fine-tuning of the optical and electronic properties of the final material.

Synthetic Intermediates for Complex Molecules

The true and established value of Methanamine, N-(2-furanylmethylene)- lies in its utility as a versatile intermediate in organic synthesis. The combination of the reactive imine bond and the synthetically flexible furan ring provides a powerful platform for constructing complex molecular architectures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. mdpi.com Imines are well-established as key precursors for the synthesis of these ring systems through various cyclization and cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org Methanamine, N-(2-furanylmethylene)- is an excellent substrate for these transformations.

The imine group can react with a variety of reagents to form different heterocyclic cores. For example:

[3+2] Cycloadditions: Reaction with azomethine ylides or other 1,3-dipoles can lead to the formation of five-membered rings like pyrrolidines.

Aza-Diels-Alder Reactions: The C=N bond can act as a dienophile, reacting with dienes in a [4+2] cycloaddition to yield tetrahydropyridine (B1245486) derivatives.

Reductive Cyclization: Intramolecular reactions following the addition of a nucleophile to the imine can generate a range of fused or spirocyclic systems.

Furthermore, the furan ring itself can participate as a 4π component (a diene) in Diels-Alder reactions, reacting with dienophiles to produce 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net This dual reactivity makes Methanamine, N-(2-furanylmethylene)- a highly adaptable precursor for a diverse array of heterocyclic structures.

Table 1: Potential Heterocyclic Scaffolds from Methanamine, N-(2-furanylmethylene)-
Reactant TypeReaction TypeResulting Heterocyclic Core
1,3-Dipole (e.g., Azomethine Ylide)[3+2] CycloadditionPyrrolidine
Diene (e.g., Danishefsky's diene)Aza-Diels-Alder [4+2]Tetrahydropyridine
Ketene[2+2] Cycloadditionβ-Lactam (Azetidin-2-one)
Dienophile (e.g., Maleimide)Diels-Alder [4+2] (Furan as diene)7-Oxabicyclo[2.2.1]heptene
α-Halo Ester (with base)Darzens ReactionAziridine

The furan ring is often described as a "versatile synthon" in organic synthesis. acs.org It is a latent 1,4-dicarbonyl moiety and can be converted into a variety of other ring systems, including cyclopentenones, piperidines, and pyrans, making it a valuable starting point for the synthesis of complex natural products. researchgate.netnih.govijabbr.comresearchgate.net

Methanamine, N-(2-furanylmethylene)- combines this versatile furan scaffold with an imine group, which is crucial for the synthesis of alkaloids—a major class of nitrogen-containing natural products. researchgate.net The imine provides a handle for introducing nitrogen into the molecule and for forming key carbon-carbon bonds. For example, the addition of organometallic reagents or enolates to the imine carbon is a fundamental strategy for building molecular complexity. This positions the compound as an ideal starting material or intermediate for synthesizing natural product skeletons that feature both a nitrogen atom and functionalities derived from the furan ring.

Table 2: Strategic Application in Natural Product Scaffolds
Molecular FragmentSynthetic RolePotential Target Structures
Imine (C=N-CH₃)Nitrogen insertion, electrophilic center for C-C bond formation.Alkaloid skeletons, amino acid derivatives.
Furan RingVersatile precursor to other rings (e.g., via Piancatelli rearrangement, Diels-Alder). Latent 1,4-dicarbonyl.Terpenoids, polyketides, furan-containing marine natural products.
Entire MoleculeA-B building block for convergent synthesis.Complex heterocyclic systems, fused-ring natural products.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methanamine, N-(2-furanylmethylene)-, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via Schiff base formation, typically involving the condensation of furfural (or derivatives) with methanamine. details a general procedure using catalytic systems (e.g., transition-metal/organocatalyst synergy) under reflux conditions with solvents like dichloromethane or ethanol. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), temperature (25–50°C), and catalyst loading (5–10 mol%) to achieve yields >90% . Prolonged reaction times (5–24 hours) and inert atmospheres (N₂/Ar) prevent oxidation of intermediates.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Methanamine, N-(2-furanylmethylene)-, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm imine bond formation (C=N) via a singlet at δ ~8.4–9.1 ppm (¹H) and ~155–162 ppm (¹³C). Aromatic protons from the furan ring appear as multiplets at δ ~6.9–7.4 ppm (¹H) and ~105–142 ppm (¹³C) .
  • FT-IR : Validate C=N stretch at ~1600–1650 cm⁻¹ and absence of primary amine N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (165.24 g/mol for C₁₀H₁₅NO) .

Advanced Research Questions

Q. How does Methanamine, N-(2-furanylmethylene)- function as a corrosion inhibitor in acidic environments, and what experimental methodologies best quantify its inhibition efficiency?

  • Mechanism : The compound adsorbs onto metal surfaces (e.g., N80 steel) via lone pairs on the N atom and π-electrons from the furan ring, forming a protective layer. demonstrates inhibition efficiencies >85% in 15% HCl using:

  • Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance (Rₛₜ) to calculate efficiency (η% = [(Rₛₜ(inh) − Rₛₜ(blank))/Rₛₜ(inh)] × 100).
  • Potentiodynamic Polarization : Determines corrosion current density (i꜀ₒᵣᵣ) and Tafel slopes to classify inhibition type (mixed/anodic/cathodic).
  • Adsorption Isotherms : Langmuir isotherm fitting (R² >0.98) confirms monolayer adsorption .

Q. What computational approaches are suitable for modeling the adsorption behavior of Methanamine, N-(2-furanylmethylene)- on metal surfaces, and how do quantum chemical parameters correlate with experimental inhibition data?

  • Methods : Density Functional Theory (DFT) calculates:

  • Frontier Molecular Orbitals : High HOMO energy (e.g., −5.2 eV) indicates electron-donating ability, while low LUMO energy (−1.8 eV) reflects electrophilicity.
  • Fukui Indices : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites guiding adsorption orientation.
  • Molecular Dynamics (MD) Simulations : Simulate adsorption energy (e.g., −350 kJ/mol) on Fe(110) surfaces. shows strong correlations (R² >0.90) between ΔGₐdₛ (adsorption free energy) and experimental η% .

Q. How does the structural configuration of Methanamine, N-(2-furanylmethylene)- influence its catalytic activity in oxidation-reduction reactions, and what synergistic catalytic systems have been explored?

  • Catalytic Role : The imine group acts as a Lewis base, coordinating with transition metals (e.g., Cu, Fe) to stabilize intermediates in redox reactions. highlights synergistic systems combining the compound with:

  • Organocatalysts (e.g., TEMPO) for amine oxidation, achieving >80% conversion under ambient conditions.
  • Metal Complexes : Cu(I)/Schiff base systems enable alkene reduction with enantiomeric excess (ee) >70% via hydride transfer mechanisms.
    • Structural Influence : Planarity of the imine-furan system enhances π-π stacking with substrates, while electron-rich furan rings improve redox activity .

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